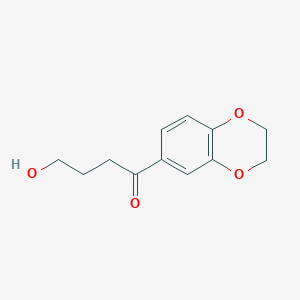

Methyl 2-phenylthiazole-5-carboxylate

Overview

Description

“Methyl 2-phenylthiazole-5-carboxylate” is a chemical compound with the CAS RN®: 172678-68-1 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in various studies . For instance, one study described the synthesis of a series of thiazoles carrying a 1,3,4-thiadiazole core via the reaction of the 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide with the appropriate hydrazonoyl chlorides .Molecular Structure Analysis

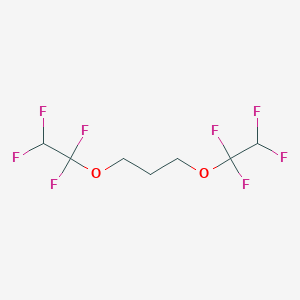

The molecular formula of “this compound” is C11H9NO2S . Its average mass is 219.260 Da and its monoisotopic mass is 219.035400 Da .Scientific Research Applications

Antimicrobial and Antitubercular Agents :

- Shinde et al. (2019) synthesized derivatives of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole and reported their significant activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents Shinde, Mahulikar, Mhaske, Chakraborty, Choudhari, Phalle, Choudhari, & Sarkar, 2019.

Cancer Research :

- Gomha et al. (2017) utilized 4-Methyl-2-phenylthiazole-5-carbohydrazide in synthesizing new pharmacophores showing potent anticancer properties against Hepatocellular carcinoma Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017.

Enzyme Inhibition and Obesity Research :

- Kadam et al. (2013) found that 5-phenylthiazole analogs inhibited diacylglycerol acyltransferase (DGAT1), an enzyme involved in triglyceride biosynthesis, indicating potential use in developing anti-obesity agents Kadam, Jadhav, Kandre, Guha, Reddy, Brahma, Deshmukh, Dixit, Doshi, Srinivasan, Devle, Damre, Nemmani, Gupte, & Sharma, 2013.

Synthetic Methodology in Organic Chemistry :

- Kumar et al. (2012) described the efficient synthesis of 2-phenyl-4,5-substituted oxazoles involving copper-catalyzed cyclization, demonstrating the compound's role in facilitating organic synthesis Kumar, Saraiah, Misra, & Ila, 2012.

Fluorescent Probing and Bioimaging :

- Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for detecting biothiols in living cells Wang, Zhu, Jiang, Hua, Na, & Li, 2017.

Material Science and Coordination Chemistry :

- Zhao et al. (2014) synthesized complexes involving 5-methyl-1-phenyl-1H-1,2,3-triazole derivatives, demonstrating the compound's application in material science and coordination chemistry Zhao, Zhou, Feng, Wei, & Wang, 2014.

Mechanism of Action

Target of Action

Methyl 2-phenylthiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . .

Mode of Action

Thiazole derivatives, in general, are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various reactions, including donor–acceptor and nucleophilic interactions .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems .

Result of Action

This compound has been evaluated for its anticancer activity against the liver carcinoma cell line (HepG2) using the MTT assay . The results revealed that it had good antitumor activity when compared with the standard drug Doxorubicin .

Action Environment

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and efficacy.

Properties

IUPAC Name |

methyl 2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDBEPHWFIYCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596419 | |

| Record name | Methyl 2-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172678-68-1 | |

| Record name | Methyl 2-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)